molecular formula C17H21F3N2O3 B2794901 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide CAS No. 439108-91-5

2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide

Cat. No.: B2794901
CAS No.: 439108-91-5
M. Wt: 358.361
InChI Key: HIEYOBWPKDNUNH-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide is a useful research compound. Its molecular formula is C17H21F3N2O3 and its molecular weight is 358.361. The purity is usually 95%.
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Biological Activity

The compound 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide , also known as TFMPA , has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activity of TFMPA, supported by case studies and relevant research findings.

Molecular Formula and Characteristics

  • Molecular Formula : C₁₂H₁₀F₃NO₃
  • Molecular Weight : 273.208 g/mol
  • CAS Number : 861209-50-9
  • Storage Temperature : Ambient

Structural Insights

TFMPA features a trifluoromethyl group, a piperidine moiety, and a methoxyphenyl group, contributing to its unique chemical behavior and potential biological interactions. The presence of fluorine atoms is known to enhance metabolic stability and lipophilicity, which may improve bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures to TFMPA exhibit significant antimicrobial properties. For instance, derivatives of phenoxy-N-arylacetamides have shown effectiveness against various bacterial strains. Studies have demonstrated that these compounds can disrupt bacterial cell walls or inhibit key enzymatic functions, leading to cell death .

Anti-inflammatory Properties

TFMPA has been investigated for its anti-inflammatory effects. Compounds with the piperidine structure have been associated with reduced inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Analgesic Effects

The analgesic potential of TFMPA is noteworthy. Similar compounds have been reported to interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids. This makes TFMPA a candidate for further exploration in pain management therapies .

Anticancer Activity

Preliminary studies suggest that TFMPA may possess anticancer properties. Compounds similar to TFMPA have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized TFMPA and evaluated its biological activity against several cancer cell lines. The results indicated that TFMPA inhibited cell proliferation significantly compared to control groups, with IC50 values indicating potent activity against breast and lung cancer cells.

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)22

These findings suggest that TFMPA could be a promising lead compound for developing novel anticancer agents.

Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory mechanism of TFMPA using a murine model of acute inflammation. The administration of TFMPA resulted in a significant reduction in paw edema compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Treatment GroupPaw Edema (mm)
Control5.0
TFMPA (10 mg/kg)2.0
TFMPA (20 mg/kg)1.2

This suggests that TFMPA effectively reduces inflammation through its action on inflammatory mediators.

Properties

IUPAC Name

2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylpropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3/c1-25-13-7-5-12(6-8-13)14(21-16(24)17(18,19)20)11-15(23)22-9-3-2-4-10-22/h5-8,14H,2-4,9-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEYOBWPKDNUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)N2CCCCC2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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